SSTR5 antagonist 2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

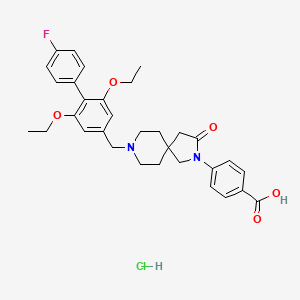

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H36ClFN2O5 |

|---|---|

Molecular Weight |

583.1 g/mol |

IUPAC Name |

4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C32H35FN2O5.ClH/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38;/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38);1H |

InChI Key |

INOFULPPOPEZJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to SSTR5 Antagonist 2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSTR5 antagonist 2 hydrochloride, also identified in scientific literature as compound 10, is a potent and selective small-molecule antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5).[1][2] This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The development of selective SSTR5 antagonists like this compound has garnered significant interest, particularly for its therapeutic potential in type 2 diabetes mellitus (T2DM).[1][2] By blocking the inhibitory effects of the endogenous ligand somatostatin (SST) on SSTR5, this antagonist modulates key physiological processes involved in glucose homeostasis.

Core Mechanism of Action: Releasing the Brakes on Incretin (B1656795) and Insulin (B600854) Secretion

The primary mechanism of action of this compound lies in its ability to competitively bind to and inhibit the SSTR5, a G protein-coupled receptor (GPCR).[1][2] Somatostatin, the natural ligand for SSTR5, typically acts as an inhibitory neuropeptide.[2] In key metabolic tissues, the activation of SSTR5 by somatostatin leads to the suppression of hormone secretion.

This compound effectively counteracts this inhibition. By occupying the receptor's binding site, it prevents somatostatin from exerting its inhibitory effects. This "release of the brakes" has two significant downstream consequences for glucose regulation:

-

Enhanced Glucagon-Like Peptide-1 (GLP-1) Secretion: SSTR5 is expressed on enteroendocrine L-cells in the gastrointestinal tract, which are responsible for secreting the incretin hormone GLP-1. Somatostatin, acting through SSTR5, tonically inhibits GLP-1 release. By antagonizing SSTR5, the compound promotes the secretion of both total and active GLP-1.[1][2] GLP-1, in turn, stimulates glucose-dependent insulin secretion from pancreatic beta cells.

-

Increased Insulin Secretion: SSTR5 is also present on pancreatic islet cells. Somatostatin's activation of SSTR5 directly inhibits insulin secretion. This compound blocks this inhibitory pathway, thereby augmenting pancreatic insulin secretion in a glucose-dependent manner.[1][2]

This dual action of enhancing GLP-1 release and directly promoting insulin secretion makes SSTR5 antagonism a promising strategy for improving glycemic control in T2DM.

Quantitative Data: Binding Affinity and Potency

The efficacy of this compound is underscored by its high binding affinity and selectivity for the SSTR5 receptor. The following tables summarize the key quantitative data from in vitro studies.

| Receptor Binding Affinity (IC50) | |

| Receptor Subtype | IC50 (nM) |

| Human SSTR5 | 1.2 |

| Mouse SSTR5 | 1.1 |

| Human SSTR1 | >10,000 |

| Human SSTR2 | >10,000 |

| Human SSTR3 | >10,000 |

| Human SSTR4 | >10,000 |

Data sourced from Liu W, et al. (2018).[2]

| In Vitro Functional Antagonism (cAMP Assay) | |

| Assay Target | IC50 (nM) |

| Human SSTR5 | 1.1 |

Data sourced from Liu W, et al. (2018).[2]

Signaling Pathways

The antagonism of SSTR5 by this compound directly impacts intracellular signaling cascades. The following diagrams illustrate the normal signaling pathway of SSTR5 and the mechanism of its antagonist.

Caption: SSTR5 Receptor Signaling Pathway.

Caption: Mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Receptor Binding Assay (Competitive)

-

Objective: To determine the binding affinity (IC50) of the antagonist for SSTR subtypes.

-

Materials:

-

Cell membranes prepared from CHO-K1 cells stably expressing human SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5.

-

Radioligand: [125I]-Tyr11-SRIF-14 for SSTR2, SSTR3, and SSTR5; [125I]-SRIF-28 for SSTR1 and SSTR4.

-

Non-specific binding control: 1 μM SRIF-14.

-

Assay buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA.

-

This compound at various concentrations.

-

-

Procedure:

-

Cell membranes (10-20 μg protein) are incubated with the radioligand and varying concentrations of the antagonist in the assay buffer.

-

The reaction mixture is incubated for 60 minutes at 25°C.

-

The incubation is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.

-

The filters are washed three times with ice-cold wash buffer (50 mM HEPES, pH 7.4).

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

-

In Vitro Functional Assay (cAMP Accumulation)

-

Objective: To assess the antagonist's ability to block somatostatin-induced inhibition of cAMP production.

-

Materials:

-

CHO-K1 cells stably expressing human SSTR5.

-

Somatostatin-14 (SRIF-14).

-

Forskolin.

-

This compound at various concentrations.

-

cAMP assay kit.

-

-

Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

The cells are pre-incubated with various concentrations of the antagonist for 15 minutes.

-

SRIF-14 (at its EC80 concentration) is added to the wells and incubated for 15 minutes.

-

Forskolin (10 μM) is then added to stimulate adenylyl cyclase, and the incubation continues for 15 minutes.

-

The reaction is stopped, and the intracellular cAMP levels are measured using a commercial cAMP assay kit.

-

The IC50 values are determined by analyzing the concentration-response curves for the antagonist's reversal of SRIF-14-induced cAMP inhibition.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

-

Objective: To evaluate the effect of the antagonist on glucose tolerance in an animal model.

-

Materials:

-

Male C57BL/6 mice.

-

This compound formulated for oral gavage.

-

Glucose solution (2 g/kg).

-

Blood glucose meter.

-

-

Procedure:

-

Mice are fasted for 16 hours overnight with free access to water.

-

The antagonist or vehicle is administered by oral gavage.

-

After a specified pre-treatment time (e.g., 60 minutes), a baseline blood glucose measurement is taken from the tail vein (t=0).

-

A glucose solution is then administered by oral gavage.

-

Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose excursion.

-

Caption: Experimental Workflow for Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound demonstrates a clear and potent mechanism of action centered on the selective blockade of the SSTR5 receptor. This antagonism leads to a beneficial dual effect of enhanced GLP-1 secretion from the gut and increased glucose-dependent insulin release from the pancreas. The high potency and selectivity, as evidenced by the quantitative data, position this compound as a significant tool for further research and a promising candidate for the development of novel therapeutics for type 2 diabetes mellitus. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of this and similar SSTR5 antagonists.

References

The Discovery and Synthesis of SSTR5 Antagonist 2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and other endocrine disorders. Antagonism of SSTR5 can enhance glucose-dependent insulin (B600854) secretion and increase the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective SSTR5 antagonist, SSTR5 antagonist 2 (also known as compound 10), and its hydrochloride salt. Detailed methodologies for key in vitro and in vivo characterization assays are also presented to facilitate further research and development in this area.

Introduction: The Role of SSTR5 in Metabolic Disease

Somatostatin is a peptide hormone that regulates a wide range of physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), SSTR1-5.[1] SSTR5 is highly expressed in pancreatic islet cells and enteroendocrine L-cells.[2] Activation of SSTR5 by somatostatin inhibits the secretion of insulin and GLP-1.[2] Consequently, blocking this receptor with an antagonist is a compelling strategy to improve glycemic control in diabetic patients. The discovery of small molecule SSTR5 antagonists represents a significant advancement in the development of novel therapeutics for metabolic diseases.

Discovery of SSTR5 Antagonist 2

SSTR5 antagonist 2 (compound 10) was identified through a medicinal chemistry campaign aimed at optimizing a previously reported series of SSTR5 antagonists.[3] The lead optimization effort focused on improving potency, subtype selectivity, and pharmacokinetic properties while minimizing off-target activities, such as inhibition of the hERG potassium channel.[3] This systematic approach led to the identification of the azaspirodecanone scaffold as a key structural feature for high SSTR5 affinity and selectivity.[3]

Quantitative Biological Data

The following tables summarize the in vitro potency and selectivity of SSTR5 antagonist 2.

| Compound | hSSTR5 Binding IC50 (nM) | mSSTR5 Binding IC50 (nM) | hSSTR5 cAMP Functional IC50 (nM) | SSTR1, 2, 3, 4 Binding IC50 (µM) | hERG Inhibition IC50 (µM) |

| SSTR5 antagonist 2 (Compound 10) | 1.2[3] | 32[3] | 1.1[3] | > 10[3] | 25[3] |

Table 1: In vitro potency and selectivity of SSTR5 antagonist 2. h: human, m: mouse.

Synthesis of SSTR5 Antagonist 2 Hydrochloride

The synthesis of SSTR5 antagonist 2 is achieved through a multi-step sequence, as outlined in the scheme below. The hydrochloride salt is typically prepared in the final step to improve the compound's solubility and stability.[4]

Caption: Synthesis scheme for this compound.[3]

Detailed Synthesis Protocol (Generalized)

The following is a generalized protocol based on the reported synthesis.[3] Specific reaction conditions may require optimization.

Step a: Buchwald-Hartwig C-N Coupling

-

To a solution of Boc-protected spiropiperidine (11) and 4-bromobenzoic methyl ester (12) in dioxane, add K₃PO₄ and Pd₂(dba)₃.

-

Heat the reaction mixture at 100 °C until the starting materials are consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield intermediate 13.

Step b: Boc Deprotection

-

Dissolve intermediate 13 in a mixture of dioxane and ethyl acetate.

-

Add a solution of HCl in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Collect the resulting precipitate by filtration to obtain the hydrochloride salt of the amine.

Step c: Alkylation

-

To a solution of the deprotected amine and intermediate 14 in DMF, add Cs₂CO₃.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the crude product to yield the ester precursor of compound 10.

Step d: Ester Hydrolysis and Salt Formation

-

Dissolve the ester precursor in a mixture of methanol (B129727) and water.

-

Add LiOH and heat the reaction at 50 °C.

-

After the hydrolysis is complete, acidify the reaction mixture to precipitate the carboxylic acid (SSTR5 antagonist 2).

-

To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethanol) and treat with a solution of HCl.

-

Crystallize the product from an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain this compound.[5]

Experimental Protocols

SSTR5 Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the SSTR5 receptor.

Caption: Workflow for an SSTR5 radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or mouse SSTR5 receptor (e.g., CHO-K1 cells).[3]

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of radiolabeled somatostatin analog (e.g., [¹²⁵I]-SST-28), and varying concentrations of the test compound.[3]

-

Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[5]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[5]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[5]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

SSTR5 cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production in cells expressing SSTR5, which is a Gαi-coupled receptor.[6]

Caption: Workflow for an SSTR5 cAMP functional antagonist assay.

Protocol:

-

Cell Culture: Culture a suitable cell line expressing SSTR5 (e.g., CHO-K1) in a 384-well plate.[3]

-

Antagonist Addition: Pre-incubate the cells with a dilution series of the SSTR5 antagonist for a defined period.[1]

-

Stimulation: Add a fixed concentration of an SSTR5 agonist (e.g., SST-28 at its EC₅₀-EC₈₀) and a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[3][6]

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[1]

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as HTRF or AlphaScreen.[1][7]

-

Data Analysis: Plot the cAMP signal against the antagonist concentration and fit the data to determine the IC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the effect of an SSTR5 antagonist on glucose disposal in an animal model.[2]

Protocol:

-

Animal Model: Use male C57BL/6 mice, which can be fed a high-fat diet to induce a pre-diabetic state.[3][8]

-

Fasting: Fast the mice overnight (e.g., 16-18 hours) with free access to water.[9]

-

Compound Administration: Administer the SSTR5 antagonist hydrochloride or vehicle orally (p.o.) by gavage at a specific time point before the glucose challenge (e.g., 30-60 minutes).[3][10]

-

Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.[9]

-

Glucose Challenge: Administer a bolus of glucose (e.g., 1.5-2 g/kg) orally.[2][9]

-

Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[2]

-

Data Analysis: Plot the blood glucose concentration over time for both the vehicle and treated groups. The area under the curve (AUC) for the glucose excursion can be calculated to quantify the effect of the antagonist.[3]

Conclusion

This compound is a potent and selective tool for investigating the role of SSTR5 in physiology and disease. The synthetic route is well-defined, and robust in vitro and in vivo assays are available for its characterization. This technical guide provides a comprehensive resource for researchers to further explore the therapeutic potential of SSTR5 antagonism.

References

- 1. benchchem.com [benchchem.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 9. mmpc.org [mmpc.org]

- 10. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

The Role of SSTR5 Antagonist 2 Hydrochloride in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Somatostatin (B550006) Receptor Subtype 5 (SSTR5) antagonists, with a focus on SSTR5 antagonist 2 hydrochloride, in the regulation of glucose homeostasis. It consolidates findings from preclinical studies, detailing the mechanism of action, effects on key metabolic hormones, and overall impact on glycemic control. The information is intended to support further research and development in the field of metabolic diseases, particularly type 2 diabetes.

Executive Summary

Somatostatin Receptor Subtype 5 (SSTR5) has emerged as a significant target for the therapeutic intervention of type 2 diabetes. Endogenous somatostatin, acting through SSTR5, exerts an inhibitory influence on the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1][2] Consequently, antagonism of SSTR5 presents a promising strategy to enhance glucose-dependent insulin secretion and improve overall glycemic control. SSTR5 antagonists have demonstrated the ability to lower blood glucose levels in animal models of diabetes and obesity, primarily through a dual mechanism involving the potentiation of GLP-1 release from the gut and a direct stimulatory effect on pancreatic β-cells.[1][3][4] This guide synthesizes the available data on the pharmacology of SSTR5 antagonists, providing a comprehensive overview of their role in glucose homeostasis.

Mechanism of Action

The primary mechanism of action of SSTR5 antagonists is the blockade of the inhibitory signaling pathway initiated by somatostatin (SST) binding to SSTR5.[1][2] SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by SST, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP is a key inhibitory signal for hormone secretion in various endocrine cells.

SSTR5 is prominently expressed in:

-

Pancreatic β-cells: Responsible for insulin secretion.[1][6][7]

-

Pancreatic α-cells: Involved in glucagon (B607659) secretion.[1][6]

-

Enteroendocrine L-cells: Located in the gastrointestinal tract and responsible for GLP-1 secretion.[1][7]

By blocking the binding of endogenous SST to SSTR5, an antagonist like this compound prevents the subsequent decrease in cAMP. This disinhibition leads to an enhancement of glucose-stimulated insulin secretion from pancreatic β-cells and an increase in GLP-1 secretion from intestinal L-cells.[1][3] The improvement in glucose tolerance observed with SSTR5 antagonists is significantly dependent on the enhanced GLP-1 secretion, as the glycemic benefits are diminished in the presence of a GLP-1 receptor antagonist.[3][8]

Signaling Pathway of SSTR5 Antagonism

References

- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel, non-peptidic somatostatin receptor subtype 5 antagonists improve glucose tolerance in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]

The Structure-Activity Relationship of SSTR5 Antagonist 2 Hydrochloride: A Deep Dive into a Novel Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM) and other metabolic disorders. Antagonism of SSTR5 can enhance glucose homeostasis by stimulating the release of glucagon-like peptide-1 (GLP-1) and insulin. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and selective SSTR5 antagonist, referred to as SSTR5 antagonist 2 hydrochloride (also known as compound 10 in associated literature), with a focus on its azaspirodecanone core.

Core Structure-Activity Relationship (SAR)

The development of this compound stemmed from a systematic exploration of a lead compound, which is generally composed of a heterocyclic headgroup, a central core, and a substituted aromatic tail. The SAR studies focused on modifying the central core and the headpiece while keeping the diphenyl tail group constant to optimize potency, selectivity, and pharmacokinetic properties.

A significant breakthrough was the replacement of the initial aminopiperidine core with a novel azaspirodecanone core, which led to a substantial increase in potency. Further modifications to the headpiece and substitutions on the aromatic tail fine-tuned the compound's profile, culminating in the highly potent and selective this compound.

Data Presentation: SAR of Azaspirodecanone Analogs

The following table summarizes the structure-activity relationship of key azaspirodecanone analogs and related compounds. The data highlights the impact of modifications to the core structure and headpiece on binding affinity and functional antagonism at the human SSTR5 (hSSTR5).

| Compound | Core Structure | Headpiece | hSSTR5 Binding IC50 (nM) | hSSTR5 cAMP Antagonist IC50 (nM) |

| 1 | 4-Aminopiperidine | Pyridyl-imidazole | < 300 (SSTR1) | N/A |

| 2 | Fused Cyclopentylpyrole | Carboxyl | Potent (exact value not specified) | N/A |

| 8 | Spiroheterocycle | N/A | Potent binder | N/A |

| 9 | Spiroheterocycle | Carboxyl | 32 | 7.4 |

| 10 (SSTR5 antagonist 2) | Azaspirodecanone | Carboxyl | 1.2 | 1.1 |

Data compiled from a 2018 study by Liu et al.[1]

Experimental Protocols

The characterization of this compound and its analogs involved several key in vitro and in vivo assays. The detailed methodologies for the primary binding and functional assays are outlined below.

SSTR5 Filtration Binding Assay

This assay measures the competitive displacement of a radiolabeled ligand from cell membranes expressing the SSTR5 receptor.[1]

-

Cell Membranes: Chinese hamster ovary (CHO-K1) cell membranes stably expressing the human or mouse SSTR5 receptor were utilized.

-

Radioligand: Radiolabeled somatostatin-28 (SST-28) was used as the competing ligand.

-

Procedure:

-

The cell membranes were incubated with the radiolabeled SST-28 and varying concentrations of the test compound.

-

The mixture was incubated to allow for competitive binding to the SSTR5 receptors.

-

The bound and free radioligand were separated by filtration through a filter plate.

-

The amount of radioactivity bound to the filter, representing the radioligand displaced by the test compound, was quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

SSTR5 Functional cAMP Assay

This whole-cell assay determines the ability of the antagonist to inhibit the agonist-mediated reduction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

-

Cells: CHO-K1 cells stably expressing the human or mouse SSTR5 receptor were used.

-

Procedure:

-

The cells were pre-treated with the test compound at various concentrations.

-

cAMP production was then stimulated by the addition of forskolin.

-

The agonist, SST-28, was added to inhibit the forskolin-induced cAMP accumulation.

-

The intracellular cAMP levels were measured using a suitable detection method, such as a GloSensor cAMP assay.

-

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that reverses 50% of the SST-28-mediated inhibition of cAMP production, was calculated.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathway of SSTR5 and a typical experimental workflow for SAR studies.

SSTR5 Signaling Pathway

SAR Experimental Workflow

Logical SAR Progression

Conclusion

The development of this compound exemplifies a successful lead optimization campaign guided by systematic structure-activity relationship studies. The identification of the azaspirodecanone core as a key structural motif for high potency, coupled with modifications to the headpiece to enhance selectivity, has resulted in a promising candidate for further preclinical and clinical development. This in-depth guide provides researchers and drug development professionals with a comprehensive overview of the SAR, experimental protocols, and underlying signaling pathways crucial for the continued exploration of SSTR5 antagonists as a novel therapeutic strategy.

References

SSTR5 Antagonist 2 Hydrochloride: A Technical Guide for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a compelling therapeutic target for the management of type 2 diabetes (T2D). Antagonism of SSTR5 offers a dual mechanism of action by enhancing both glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. This technical guide provides an in-depth overview of SSTR5 antagonist 2 hydrochloride, a potent and selective SSTR5 antagonist, and its role in T2D research. This document details its mechanism of action, summarizes key preclinical data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows to support further investigation and drug development efforts in this area.

Introduction: The Role of SSTR5 in Glucose Homeostasis

Somatostatin (SST) is a peptide hormone that exerts inhibitory control over a wide range of physiological processes, including the secretion of several metabolic hormones.[1][2] It acts through five distinct G-protein coupled receptors (GPCRs), SSTR1-5.[1][3] SSTR5 is prominently expressed in pancreatic islet β-cells, some α- and δ-cells, and enteroendocrine cells of the gastrointestinal tract.[1]

In the pancreas, SST, primarily secreted from δ-cells, inhibits insulin secretion through multiple SSTRs, with SSTR5 playing a significant role.[1][3][4] In the gut, SST acting via SSTR5 potently inhibits the secretion of GLP-1, a key incretin hormone that stimulates glucose-dependent insulin release.[1][5][6] Therefore, selective antagonism of SSTR5 is hypothesized to enhance glucose control by relieving the inhibitory tone of SST on both insulin and GLP-1 secretion.[7] This dual action makes SSTR5 antagonists a promising therapeutic strategy for T2D.

This compound, also referred to as compound 10, is a highly potent and selective SSTR5 antagonist that has demonstrated efficacy in preclinical models of T2D.[1][8] Its oral activity and synergistic effects with other antidiabetic agents, such as DPP-4 inhibitors, further underscore its therapeutic potential.[1][2]

Mechanism of Action

SSTR5 is a Gαi-coupled receptor. Upon binding of its endogenous ligand, somatostatin, the inhibitory G-protein subunit (Gαi) is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels lead to the inhibition of downstream signaling pathways responsible for insulin and GLP-1 secretion.

This compound acts as a competitive antagonist at the SSTR5 receptor. By blocking the binding of somatostatin, it prevents the activation of the Gαi signaling cascade. This disinhibition of adenylyl cyclase results in maintained or increased intracellular cAMP levels, thereby promoting glucose-stimulated insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.

Signaling Pathway of SSTR5 Antagonism

Caption: SSTR5 antagonist mechanism of action.

Preclinical Data Summary

Numerous preclinical studies have evaluated the efficacy of SSTR5 antagonists, including this compound (compound 10), in various rodent models of type 2 diabetes and obesity. The key findings are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Species | IC50 | Reference |

| Radioligand Binding | hSSTR5 | Human | 1.2 nM | [1] |

| cAMP Antagonism | hSSTR5 | Human | 1.1 nM | [1] |

| Radioligand Binding | hSSTR1-4 | Human | > 10 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Treatment | Dose (Oral) | Key Findings | Reference |

| High-Fat Diet (HFD) Mice | SSTR5 antagonist 2 HCl | 3 mg/kg | 94% reduction in glucose excursion during OGTT. | [1] |

| HFD Mice | SSTR5 antagonist 2 HCl | 10 mg/kg | Increased total and active circulating GLP-1 levels. | [1] |

| Rodent Diabetic Model | SSTR5 antagonist 2 HCl | 10 mg/kg | Increased pancreatic insulin secretion and GLP-1 release. | [8] |

| Lean C57BL/6N Mice | SSTR5 antagonist 2 HCl | 3 mg/kg & 30 mg/kg | No significant decrease in basal glucose levels, suggesting low hypoglycemia risk. | [1] |

| Zucker Diabetic Fatty (ZDF) Rats | SSTR5 antagonist | Not specified | Glucose intolerance improvement. | [2][9] |

| KK-Ay Mice | Selective SSTR5 antagonist | 1-10 mg/kg (2 weeks) | Dose-dependent reduction in HbA1c, plasma glucose, and insulin; improved hepatic insulin sensitivity. | [10][11] |

Table 3: Synergistic Effects with DPP-4 Inhibitors

| Animal Model | Co-administration | Key Findings | Reference |

| Mice | SSTR5 antagonist 2 HCl + DPP-4 inhibitor | Substantially increased circulating active GLP-1 and insulin in response to a glucose challenge. | [1] |

| Healthy, ZDF, and DIO Rodents | SSTR5 antagonist + DPP-4 inhibitor | Synergistic effects on glucose tolerance, and circulating insulin and active GLP-1 levels during an OGTT. | [2][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of SSTR5 antagonists.

Radioligand Binding Assay

This protocol is to determine the binding affinity of a test compound for the SSTR5 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human SSTR5 receptor.

-

Radioligand (e.g., 125I-labeled somatostatin analog).

-

This compound (or other test compounds).

-

Non-specific binding control (e.g., excess unlabeled somatostatin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Filter mats (e.g., GF/C filters presoaked in polyethyleneimine).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate the plate with gentle agitation for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats.

-

Add scintillation fluid to each filter spot and count the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

cAMP Measurement Assay

This protocol is to determine the functional antagonist activity of a test compound on the SSTR5 receptor.

Materials:

-

Cells expressing the human SSTR5 receptor.

-

This compound (or other test compounds).

-

SSTR5 agonist (e.g., somatostatin-28).

-

Forskolin (B1673556) (to stimulate cAMP production in Gαi-coupled receptor assays).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed cells in a 96-well or 384-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of the SSTR5 antagonist.

-

Add a fixed concentration of an SSTR5 agonist (typically EC50 to EC80) to stimulate the receptor. For Gαi-coupled receptors, co-stimulation with forskolin is often used to create a measurable decrease in a stimulated cAMP signal.

-

Incubate for a specified period to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Plot the antagonist concentration against the cAMP signal to determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced effect.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol assesses the effect of an SSTR5 antagonist on glucose disposal in mice.

Materials:

-

Mice (e.g., C57BL/6, diet-induced obese, or diabetic models).

-

This compound formulated for oral administration.

-

Vehicle control.

-

Glucose solution (e.g., 2 g/kg body weight).

-

Oral gavage needles.

-

Glucometer and test strips.

-

Blood collection tubes (for insulin and GLP-1 measurement).

Procedure:

-

Fast the mice for a specified period (e.g., 6 hours or overnight) with free access to water.

-

Record the baseline body weight.

-

Administer the SSTR5 antagonist or vehicle control by oral gavage at a defined time before the glucose challenge (e.g., 30-60 minutes).

-

At time 0, collect a baseline blood sample from the tail vein to measure basal glucose.

-

Immediately after the baseline blood collection, administer the glucose solution via oral gavage.

-

Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels at each time point.

-

Plasma can be separated from the collected blood samples and stored for subsequent analysis of insulin and GLP-1 levels.

-

Calculate the area under the curve (AUC) for the glucose excursion profile to quantify the effect of the treatment on glucose tolerance.

Oral Glucose Tolerance Test (OGTT) Workflow

Caption: Workflow for an oral glucose tolerance test in mice.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol measures the direct effect of an SSTR5 antagonist on insulin secretion from pancreatic islets.

Materials:

-

Isolated pancreatic islets (from mice or other species).

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).

-

This compound.

-

Vehicle control.

-

Insulin assay kit (e.g., ELISA or RIA).

Procedure:

-

Isolate pancreatic islets using a standard collagenase digestion method.

-

Culture the islets overnight to allow for recovery.

-

Pre-incubate batches of islets (e.g., 10 islets per replicate) in KRB buffer with low glucose for a defined period.

-

Incubate the islets in KRB buffer with low glucose, high glucose, or high glucose plus the SSTR5 antagonist or vehicle.

-

After the incubation period (e.g., 60 minutes), collect the supernatant.

-

Measure the insulin concentration in the supernatant using an insulin assay kit.

-

The insulin secretion can be expressed as a percentage of total insulin content, which can be determined by lysing the islets after the experiment.

Conclusion

This compound represents a promising investigational agent for the treatment of type 2 diabetes. Its mechanism of action, targeting both insulin and GLP-1 secretion, offers a multifaceted approach to improving glycemic control. The preclinical data summarized herein demonstrate its potential for potent glucose-lowering efficacy with a low risk of hypoglycemia. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and development of SSTR5 antagonists as a novel class of antidiabetic drugs. Continued investigation into the long-term efficacy and safety of this compound class is warranted.

References

- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Static insulin secretion analysis of isolated islets [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

SSTR5 antagonist 2 hydrochloride and pancreatic insulin secretion

An In-depth Technical Guide on SSTR5 Antagonist 2 Hydrochloride and Pancreatic Insulin (B600854) Secretion

Audience: Researchers, scientists, and drug development professionals.

Introduction

Somatostatin (B550006) (SST) is a key regulatory peptide that exerts inhibitory control over a wide range of physiological processes, including the secretion of various hormones.[1][2] Within the pancreatic islets of Langerhans, SST, secreted from δ-cells, acts as a paracrine inhibitor of both insulin and glucagon (B607659) release from β-cells and α-cells, respectively.[1] These effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.

The somatostatin receptor subtype 5 (SSTR5) is prominently expressed in pancreatic β-cells and is a primary mediator of SST's inhibitory effect on insulin secretion.[2][3] Consequently, the antagonism of SSTR5 has emerged as a promising therapeutic strategy for type 2 diabetes mellitus (T2DM). The rationale is that blocking the tonic inhibitory signal of endogenous SST will enhance glucose-stimulated insulin secretion (GSIS). An SSTR5 antagonist could offer a dual benefit by not only promoting insulin secretion from pancreatic islets but also by increasing the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gastrointestinal tract.[3]

This technical guide focuses on this compound, a potent, selective, and orally active antagonist of the SSTR5 receptor.[4][5] This document will detail its mechanism of action, present key quantitative data, outline relevant experimental protocols, and provide visualizations of the associated signaling pathways and workflows.

Mechanism of Action of this compound

SSTR5 is a member of the Gi/o-coupled GPCR family. The binding of somatostatin to SSTR5 on pancreatic β-cells initiates an inhibitory signaling cascade. This compound exerts its pro-secretory effects by blocking this pathway.

1. SSTR5 Signaling Pathway:

-

Activation: Upon binding of somatostatin, the SSTR5 receptor couples to inhibitory G-proteins (Gi/o).

-

Downstream Effects: This coupling leads to:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular concentrations of cyclic AMP (cAMP), a key second messenger that potentiates insulin secretion.[1]

-

Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying K+ (GIRK) channels leads to potassium efflux and membrane hyperpolarization. This change in membrane potential reduces the activity of voltage-gated Ca2+ channels, thereby decreasing Ca2+ influx, which is a critical trigger for the exocytosis of insulin-containing granules.[1][6]

-

Direct Inhibition of Exocytosis: SSTR5 activation can also directly inhibit the exocytotic machinery in a manner independent of cAMP and Ca2+.[1]

-

Transcriptional Regulation: Chronic SSTR5 signaling can down-regulate the expression of key β-cell transcription factors such as Pancreatic and Duodenal Homeobox-1 (PDX-1), which is essential for β-cell function and insulin gene expression.[2]

-

2. Effect of this compound: By competitively binding to the SSTR5 receptor, this compound prevents the binding of endogenous somatostatin. This action, known as antagonism, effectively removes the inhibitory brake on the β-cell, leading to:

-

Increased cAMP Levels: Disinhibition of adenylyl cyclase allows for higher cAMP levels, especially under glucose-stimulated conditions.

-

Enhanced Electrical Activity: Prevention of GIRK channel activation maintains a more depolarized membrane potential, facilitating the opening of voltage-gated Ca2+ channels.

-

Increased Insulin Exocytosis: The combination of elevated cAMP and Ca2+ levels robustly promotes the fusion of insulin granules with the plasma membrane, resulting in enhanced insulin secretion.

The following diagram illustrates the SSTR5 signaling pathway and the site of action for this compound.

Caption: SSTR5 signaling pathway in pancreatic β-cells.

Data Presentation

The following tables summarize the quantitative data for SSTR5 antagonist 2 (also referred to as compound 10), the active free base of the hydrochloride salt.[4][7] The biological activity is comparable between the free base and the salt form, with the latter offering improved physicochemical properties such as solubility and stability.[8]

Table 1: In Vitro Receptor Selectivity Profile

| Receptor Subtype | Antagonist Activity (IC50) |

|---|---|

| Human SSTR5 | Potent (specific value not publicly disclosed) |

| Human SSTR1 | >1000-fold selective vs SSTR5 |

| Human SSTR2 | >1000-fold selective vs SSTR5 |

| Human SSTR3 | >1000-fold selective vs SSTR5 |

| Human SSTR4 | >1000-fold selective vs SSTR5 |

(Data derived from Liu W, et al. ACS Med Chem Lett. 2018)[4][7]

Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)

| Oral Dose (mg/kg) | Reduction in Glucose AUC (%) |

|---|---|

| 0.03 | 23% |

| 0.1 | 48% |

| 0.3 | 68% |

| 1.0 | 79% |

| 3.0 | 84% |

(Study conducted in high-fat diet-fed mice. AUC: Area Under the Curve. Data from Liu W, et al. ACS Med Chem Lett. 2018)[7]

Table 3: Effect on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets

| Condition | Effect of Compound 10 |

|---|---|

| Low Glucose (2 mM) | No significant effect |

| High Glucose (16 mM) | Significant increase in insulin secretion |

(Data from Liu W, et al. ACS Med Chem Lett. 2018)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SSTR5 antagonists.

Protocol 1: Mouse Oral Glucose Tolerance Test (OGTT)

This protocol assesses the in vivo effect of an SSTR5 antagonist on glucose disposal.

1. Animal Preparation:

-

Use age- and weight-matched mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks).

-

Fast the mice for 5-6 hours prior to the test, with ad libitum access to water.[3]

2. Compound Administration:

-

Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer the compound or vehicle via oral gavage at the desired dose (e.g., 3 mg/kg). This is typically done 30-60 minutes before the glucose challenge.

3. Glucose Challenge and Blood Sampling:

-

At time t=0, collect a baseline blood sample (~5 µL) from the tail tip to measure basal glucose.[3]

-

Immediately administer a 2 g/kg bolus of glucose solution (e.g., 20% dextrose) via oral gavage.[3]

-

Collect subsequent blood samples from the tail tip at t = 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]

-

Measure blood glucose at each time point using a calibrated glucometer.

4. Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.

-

Compare the AUC of the antagonist-treated group to the vehicle-treated group to determine the percentage reduction.

Protocol 2: Static Insulin Secretion Assay from Isolated Islets

This in vitro assay measures the direct effect of the antagonist on insulin secretion from pancreatic islets.

1. Islet Isolation:

-

Anesthetize the mouse and perform a laparotomy.

-

Cannulate the common bile duct and clamp it at the ampulla of Vater.

-

Perfuse the pancreas with a cold collagenase P solution (e.g., 1 mg/mL in HBSS) until it is fully distended.[10]

-

Excise the pancreas and digest it in a 37°C water bath for 12-15 minutes.[11]

-

Stop the digestion with a cold "STOP" solution (e.g., HBSS with 5% BSA).[10]

-

Purify the islets from the exocrine tissue using a density gradient (e.g., Ficoll or Histopaque).

-

Hand-pick healthy islets under a stereomicroscope into culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) and allow them to recover overnight.[11]

2. Insulin Secretion Assay:

-

Prepare Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired glucose concentrations (e.g., low glucose at 2.8 mM and high glucose at 16.7 mM).[1]

-

In a 24-well plate, place batches of 5-10 size-matched islets per well in triplicate for each condition.[1]

-

Pre-incubate all islets in KRB with low glucose for 60-90 minutes at 37°C to establish a basal secretion rate.

-

Replace the pre-incubation buffer with the experimental buffers:

- Low glucose KRB (basal)

- High glucose KRB (stimulated)

- High glucose KRB + this compound (at various concentrations)

-

Incubate for 60 minutes at 37°C.[1]

-

At the end of the incubation, collect the supernatant from each well for insulin measurement.

-

Lyse the islets in each well (e.g., with an acid-ethanol solution) to measure total insulin content.

3. Measurement and Analysis:

-

Measure the insulin concentration in the supernatant and the islet lysate using an ELISA or RIA kit.

-

Normalize the secreted insulin to the total insulin content for each well.

-

Express the results as a percentage of total insulin secreted or as fold-change over the high glucose control.

The following diagram provides a visual workflow for the in vitro insulin secretion experiment.

Caption: Experimental workflow for islet isolation and GSIS assay.

Conclusion

This compound is a highly potent and selective tool for probing the role of the SSTR5 receptor in glucose homeostasis. Preclinical data strongly support its mechanism of action, which involves the disinhibition of insulin secretion from pancreatic β-cells by blocking the endogenous inhibitory tone of somatostatin.[4][7] The compound has demonstrated significant efficacy in reducing glucose excursion in rodent models of diabetes, highlighting its therapeutic potential.[7] The provided data and experimental protocols serve as a foundational guide for researchers in the fields of metabolic disease and drug discovery, facilitating further investigation into the promising class of SSTR5 antagonists for the treatment of type 2 diabetes.

References

- 1. Static insulin secretion analysis of isolated islets [protocols.io]

- 2. Glucose Tolerance Test in Mice [bio-protocol.org]

- 3. vmmpc.org [vmmpc.org]

- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]

An In-depth Technical Guide to SSTR5 Antagonist 2 Hydrochloride (CAS: 2988224-31-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SSTR5 antagonist 2 hydrochloride, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). This document consolidates key data on its chemical properties, biological activity, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate its application in research and drug development.

Core Compound Information

This compound, with the CAS number 2988224-31-1, is a small molecule inhibitor investigated primarily for its potential therapeutic applications in type 2 diabetes mellitus. Its chemical formula is C₃₂H₃₆ClFN₂O₅, and it has a molecular weight of 583.09 g/mol .

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related selective SSTR5 antagonist for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2988224-31-1 |

| Molecular Formula | C₃₂H₃₆ClFN₂O₅ |

| Molecular Weight | 583.09 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: In Vitro Biological Activity of this compound

| Parameter | Species | Value |

| SSTR5 Binding Affinity (IC₅₀) | Human | 1.2 nM[1] |

| SSTR5 Functional Antagonism (cAMP, IC₅₀) | Human | 1.1 nM[1] |

| Selectivity (Binding Affinity, IC₅₀) | Human SSTR1-4 | > 10 µM[1] |

Table 3: In Vivo Activity of this compound

| Animal Model | Dosage (Oral) | Observed Effect |

| Rodent diabetic model | 10 mg/kg | Increased total and active circulating GLP-1 levels[2][3] |

| Mice | 3 mg/kg | Lowered glucose excursion by 94% in an oral glucose tolerance test (OGTT)[1] |

| Mice | 10 mg/kg | Increased pancreatic insulin (B600854) secretion[2][3] |

Mechanism of Action and Signaling Pathway

Somatostatin receptor 5 (SSTR5) is a G-protein coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand, somatostatin, SSTR5 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion.

This compound exerts its effect by competitively binding to SSTR5, thereby blocking the binding of somatostatin and preventing the downstream inhibitory signaling cascade. In the context of type 2 diabetes, this antagonism is particularly relevant in pancreatic islets and enteroendocrine L-cells of the gut. By blocking the inhibitory effect of somatostatin, this compound can lead to an increase in glucagon-like peptide-1 (GLP-1) secretion from L-cells and enhanced glucose-stimulated insulin secretion from pancreatic beta cells.

Caption: this compound blocks somatostatin-induced inhibition of adenylyl cyclase.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the SSTR5 receptor.

Caption: Workflow for determining the binding affinity of this compound.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing SSTR5 in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-SST-28), and serial dilutions of this compound. For total binding, omit the antagonist. For non-specific binding, add a high concentration of unlabeled somatostatin.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements. Calculate the percentage of specific binding for each concentration of the antagonist. Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a functional assay to measure the antagonist activity of this compound by quantifying its effect on cAMP levels in cells expressing SSTR5.

Caption: Workflow for assessing the functional antagonism of this compound.

Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR5 (hSSTR5) in appropriate growth medium. Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Addition: Pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15 minutes).

-

Stimulation: Add a fixed concentration of somatostatin (agonist) along with forskolin (an adenylyl cyclase activator) to all wells except the negative control. Forskolin is used to induce a measurable level of cAMP that can be inhibited by the SSTR5 agonist.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the antagonist activity.

In Vitro GLP-1 Secretion Assay

This protocol details an in vitro assay to assess the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.

Methodology:

-

Cell Culture: Culture a suitable enteroendocrine cell line, such as STC-1 or GLUTag cells, in the appropriate medium. Seed the cells in 24- or 48-well plates and grow them to confluence.

-

Pre-incubation: Wash the cells with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate them in this buffer for 1-2 hours.

-

Stimulation: Replace the pre-incubation buffer with fresh buffer containing various concentrations of this compound, with or without a GLP-1 secretagogue (e.g., glucose, amino acids, or a specific agonist). Include appropriate controls (vehicle, secretagogue alone).

-

Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.

-

Supernatant Collection: Collect the supernatant from each well and centrifuge to remove any detached cells.

-

GLP-1 Measurement: Measure the concentration of active or total GLP-1 in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Analyze the data to determine the effect of the antagonist on basal and stimulated GLP-1 secretion.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes an in vivo OGTT in mice to evaluate the effect of this compound on glucose metabolism.

Methodology:

-

Animal Acclimatization and Fasting: Acclimatize the mice to the experimental conditions. Fast the animals overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the blood glucose concentration.

-

Compound Administration: Administer this compound or vehicle orally by gavage at the desired dose.

-

Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally by gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

-

Data Analysis: Plot the blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the antagonist on glucose tolerance.

Conclusion

This compound is a highly potent and selective tool for investigating the role of SSTR5 in various physiological and pathological processes, particularly in the context of metabolic diseases. Its ability to enhance GLP-1 and insulin secretion makes it a promising lead compound for the development of novel therapeutics for type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for SSTR5 Antagonist 2 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSTR5 Antagonist 2 Hydrochloride, also referred to as compound 10, is a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5).[1] SSTR5 is a G-protein coupled receptor (GPCR) primarily expressed in pancreatic islets and the gastrointestinal tract, where it plays a crucial role in regulating hormone secretion, including insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1] Antagonism of SSTR5 is a promising therapeutic strategy for type 2 diabetes mellitus.[1] These application notes provide detailed protocols for the in vitro characterization of this compound, including binding affinity and functional assays.

SSTR5 Signaling Pathway

Somatostatin binding to SSTR5, a Gi-coupled receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound blocks this interaction, thereby preventing the somatostatin-induced decrease in cAMP.

Caption: SSTR5 receptor signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound.

| Assay Type | Receptor | Cell Line | Parameter | Value (nM) | Reference |

| Radioligand Binding | Human SSTR5 | CHO | IC50 | 1.2 | [1] |

| Functional (cAMP) | Human SSTR5 | CHO | IC50 | 1.1 | [1] |

| Radioligand Binding | Human SSTR1-4 | CHO | IC50 | >10,000 | [1] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (IC50) of this compound for the human SSTR5 receptor. The assay measures the displacement of a radiolabeled SSTR5 ligand by the unlabeled antagonist.

Experimental Workflow:

Caption: Workflow for the SSTR5 radioligand binding assay.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR5 receptor.

-

Radioligand: A suitable SSTR5-selective radioligand, such as [125I]-Somatostatin-14.

-

This compound: Test compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of an unlabeled SSTR5 ligand (e.g., 1 µM Somatostatin-14).

-

96-well plates.

-

Filter mats (e.g., GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Preparation:

-

Thaw the CHO-hSSTR5 cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration.

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute the radioligand in assay buffer to the final concentration (typically at its Kd).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, cell membranes, and radioligand.

-

Non-specific Binding: Add non-specific binding control, cell membranes, and radioligand.

-

Competitive Binding: Add this compound dilutions, cell membranes, and radioligand.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filter mats and add scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

cAMP Functional Assay

This assay measures the ability of this compound to block the inhibitory effect of an SSTR5 agonist (like Somatostatin-14) on cAMP production.

Experimental Workflow:

Caption: Workflow for the SSTR5 cAMP functional assay.

Materials:

-

Cell Line: CHO cells stably expressing the human SSTR5 receptor.

-

This compound: Test compound.

-

SSTR5 Agonist: e.g., Somatostatin-14.

-

Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP).

-

Cell Culture Medium.

-

Assay Buffer/Medium.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

Seed the CHO-hSSTR5 cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Antagonist Pre-incubation:

-

Remove the culture medium and add assay buffer containing serial dilutions of this compound.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add the SSTR5 agonist (at a concentration that gives a submaximal response, e.g., EC80) and Forskolin to all wells (except for the basal control).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

-

Data Analysis:

-

Normalize the data to the control wells (agonist-stimulated and basal).

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Schild Analysis for Determining Antagonist Affinity (pA2)

To further characterize the nature of the antagonism (i.e., competitive), a Schild analysis can be performed. This involves generating full dose-response curves for an SSTR5 agonist in the presence of several fixed concentrations of this compound.

Procedure:

-

Perform the cAMP functional assay as described above.

-

Instead of a single agonist concentration, use a full range of agonist concentrations to generate a dose-response curve.

-

Repeat the agonist dose-response curve in the presence of at least three different fixed concentrations of this compound.

-

Data Analysis:

-

Calculate the EC50 of the agonist for each antagonist concentration.

-

Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist alone).

-

Create a Schild plot by plotting log(DR-1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.

-

The x-intercept of the linear regression line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A slope of 1 is indicative of competitive antagonism.

-

References

Application Notes and Protocols for SSTR5 Antagonist 2 Hydrochloride in Animal Models

These application notes provide a comprehensive overview of the in vivo applications of SSTR5 antagonist 2 hydrochloride, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). The protocols detailed below are based on preclinical animal model studies aimed at evaluating its therapeutic potential, primarily for type 2 diabetes mellitus (T2DM).

Overview and Mechanism of Action

Somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor predominantly expressed in pancreatic islet cells and enteroendocrine L-cells of the gastrointestinal tract.[1] Endogenous somatostatin, by acting on SSTR5, inhibits the secretion of both insulin (B600854) from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2]

This compound acts by blocking the inhibitory effect of somatostatin at the SSTR5 receptor. This antagonism leads to a dual mechanism beneficial for glucose homeostasis:

-

Enhanced GLP-1 Secretion: By blocking SSTR5 on L-cells, the antagonist promotes the release of GLP-1, an incretin (B1656795) hormone that stimulates glucose-dependent insulin secretion.[2][3]

-

Direct Insulin Secretion: The antagonist can also act directly on pancreatic β-cells to promote insulin release.[2]

Studies have demonstrated that the glucose-lowering effects of SSTR5 antagonists are primarily mediated through the intestinal GLP-1 system and are dependent on the GLP-1 receptor (GLP-1R).[3][4] Furthermore, selective SSTR5 inhibition has been shown to improve hepatic insulin sensitivity.[5]

Animal Models

The primary animal models used for evaluating the efficacy of this compound are rodent models of diabetes and obesity.

-

Diet-Induced Obese (DIO) Mice: C57BL/6 mice fed a high-fat diet (HFD) are a common model to induce obesity, insulin resistance, and a pre-diabetic state.[2][5]

-

Genetically Diabetic Mice: KK-Ay/Ta Jcl (KK-Ay) mice are a model of obese type 2 diabetes characterized by severe insulin resistance.[5]

-

Wild-Type (WT) Mice: Used as control groups and for mechanistic studies.[3]

-

SSTR5 Knockout (KO) Mice: These mice are used to validate the target and understand the physiological role of SSTR5.[2][5]

Key In Vivo Experiments and Protocols

Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental experiment to assess the effect of a compound on glucose disposal.

Objective: To evaluate the ability of this compound to improve glucose tolerance following an oral glucose challenge.

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice on a high-fat diet for an extended period (e.g., 21 days).[2]

-

Acclimatization and Fasting: Animals are acclimatized to the housing conditions and fasted overnight prior to the experiment.

-

Compound Administration: this compound is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg. A vehicle control group receives the formulation excipient. The compound is typically administered 60 minutes before the glucose challenge.[2]

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t= -60 min, just before compound administration, and/or t=0 min, just before glucose administration).

-

Glucose Challenge: A solution of glucose (e.g., 2 g/kg) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Blood glucose levels are measured using a glucometer. The Area Under the Curve (AUC) for glucose excursion is calculated and compared between the treated and vehicle groups.

Diagram of Experimental Workflow:

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Measurement of GLP-1 and Insulin Levels

This protocol is often integrated with the OGTT to understand the mechanism of action.

Objective: To determine if the glucose-lowering effect of this compound is associated with increased levels of active GLP-1 and insulin.

Experimental Protocol:

-

Animal Model and Dosing: Follow the same procedure as the OGTT.

-

Blood Collection: At specific time points (e.g., peak glucose excursion), a larger volume of blood is collected into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor (to prevent GLP-1 degradation) and anticoagulants (e.g., EDTA).

-

Plasma Separation: Samples are centrifuged to separate plasma.

-

Analysis: Plasma levels of active GLP-1 and insulin are quantified using commercially available ELISA kits.

Synergy Studies with DPP-4 Inhibitors

Objective: To investigate if co-administration of this compound with a DPP-4 inhibitor results in a synergistic improvement in glucose tolerance and active GLP-1 levels.

Experimental Protocol:

-

Study Groups:

-

Vehicle control

-

This compound alone

-

DPP-4 inhibitor (e.g., sitagliptin) alone

-

This compound + DPP-4 inhibitor

-

-

Procedure: Follow the OGTT protocol, co-administering the drugs at the appropriate time point before the glucose challenge.

-

Analysis: Compare the glucose AUC and active GLP-1 levels across the different treatment groups. A greater than additive effect in the combination group indicates synergy.[2]

Diagram of Signaling Pathway and Synergy:

Caption: SSTR5 antagonist and DPP-4 inhibitor synergistic action.

Hyperinsulinemic-Euglycemic Clamp

This is a gold-standard technique to assess insulin sensitivity.

Objective: To determine if chronic treatment with an SSTR5 antagonist improves whole-body insulin sensitivity and to identify the target organs of this effect.

Experimental Protocol:

-

Animal Model and Treatment: KK-Ay mice are treated daily with the SSTR5 antagonist (e.g., 10 mg/kg, p.o.) or vehicle for a period of two weeks.[5]

-

Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) several days before the clamp study.

-

Clamp Procedure:

-

Mice are fasted overnight.

-

A continuous infusion of human insulin is started at a constant rate.

-

A variable infusion of glucose is started and adjusted to maintain blood glucose at a constant, euglycemic level (e.g., ~120 mg/dL).

-

Blood samples are taken frequently to monitor glucose levels.

-

-

Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated. A higher GIR indicates greater insulin sensitivity. The study can be combined with isotopic tracers to assess hepatic glucose production and glucose uptake in peripheral tissues.[5]

Data Presentation

In Vivo Efficacy in Oral Glucose Tolerance Tests (OGTT)

| Compound | Dose (mg/kg, p.o.) | Animal Model | % Glucose Excursion Lowering (vs. Vehicle) | Reference |

| SSTR5 antagonist 2 (Compound 10) | 3 | DIO Mice | 94% | [2] |

| SSTR5 antagonist 1 | 10 | DIO Mice | 87% | [2] |

| Compound 2 | 30 | Mice | 56% | [2] |

| Compound 5 | 30 | Mice | 60% | [2] |

Effects on Glycemic Parameters in KK-Ay Diabetic Mice (2-week treatment)

| Treatment Group | Dose (mg/kg/day) | Change in GHb (%) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | HOMA-IR | Reference |

| Vehicle | - | +1.24 | 487 ± 41 | 19.3 ± 3.4 | 215 ± 44 | [5] |

| SSTR5 antagonist (compound-1) | 1 | +0.88 | 393 ± 39 | 15.0 ± 2.4 | 143 ± 27 | [5] |

| SSTR5 antagonist (compound-1) | 3 | +0.88 | 382 ± 33 | 11.8 ± 1.6 | 109 ± 18 | [5] |

| SSTR5 antagonist (compound-1) | 10 | +0.70 | 338 ± 26 | 11.1 ± 1.4 | 91 ± 14 | [5] |

Note: Data are presented as mean ± SEM or as reported in the source.

Pharmacokinetic Parameters of SSTR5 Antagonists

| Compound | Species | Dose (mg/kg, p.o.) | Oral Bioavailability (F%) | t1/2 (h) | Cmax (µM) | Reference |

| Compound 2 | Mouse | N/A | 48% | 1.7 | N/A | [2] |

| Compound 5 | Mouse | N/A | 13% | N/A | N/A | [2] |